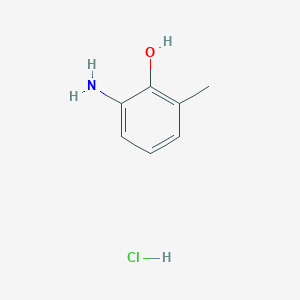

2-Amino-6-methylphenol hydrochloride

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-amino-6-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-5-3-2-4-6(8)7(5)9;/h2-4,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBHCHHFJWXIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501012 | |

| Record name | 2-Amino-6-methylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78886-51-8 | |

| Record name | NSC50753 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-methylphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Amino 6 Methylphenol Hydrochloride

Established Synthetic Routes to 2-Amino-6-methylphenol (B101103) Hydrochloride

The foundational strategies for synthesizing 2-Amino-6-methylphenol hydrochloride involve the chemical modification of precursor molecules, namely 2-methyl-6-nitrophenol (B87177), through reduction, followed by conversion to the hydrochloride salt.

A cornerstone in the synthesis of aromatic amines is the reduction of a nitro group. wikipedia.org The precursor for this route, 2-methyl-6-nitrophenol, is synthesized by the diazotization of 2-methyl-6-nitroaniline (B18888) followed by hydrolysis. google.com Once obtained, the nitro group of 2-methyl-6-nitrophenol is reduced to an amino group to form 2-amino-6-methylphenol. This transformation can be achieved through several well-established methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its efficiency and the production of clean products. wikipedia.org This process involves the reaction of the nitro-substituted phenol (B47542) with hydrogen gas in the presence of a metal catalyst. wikipedia.org

Detailed Research Findings: The choice of catalyst is critical and significantly influences the reaction's efficiency, selectivity, and conditions. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com

Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions, effectively converting both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. researchgate.net The pressure of hydrogen gas can range from atmospheric pressure to higher pressures (e.g., below 100 p.s.i.) in a specialized apparatus like a Parr shaker. google.com

Raney Nickel: This catalyst is also highly effective for nitro group reduction. wikipedia.org It is particularly useful when the substrate contains halogen substituents that could be susceptible to hydrogenolysis (dehalogenation) with Pd/C. commonorganicchemistry.com However, Raney nickel can be pyrophoric and moisture-sensitive, requiring careful handling. chlorpars.com

Platinum Catalysts: Platinum-based catalysts, such as Pt/C or platinum(IV) oxide, are also utilized for the hydrogenation of nitrophenols. wikipedia.orgacs.org

The kinetics of these reactions are influenced by temperature, hydrogen pressure, catalyst loading, and substrate concentration. acs.org For instance, in the hydrogenation of p-nitrophenol, an apparent activation energy of 61 kJ/mol was determined using a Pt/C catalyst. acs.org

| Catalyst | Typical Solvent | Temperature Range (°C) | Pressure Range | Key Characteristics |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol, Methanol (B129727), Ethyl Acetate | 25–80 | Atmospheric to ~60 psi | High activity, versatile, potential for dehalogenation. commonorganicchemistry.comresearchgate.netgoogle.com |

| Raney Nickel | Ethanol, Isopropyl Alcohol | 50–100 | ~25 bar to 10 kg/cm² | Reduces nitro groups without dehalogenating aryl halides, pyrophoric. commonorganicchemistry.comchlorpars.comprepchem.com |

| Platinum on Carbon (Pt/C) | Water, Acetic Acid | 30–50 | Atmospheric to ~60 psi | Effective catalyst, used in acidic media. google.comacs.org |

Chemical reduction offers an alternative to catalytic hydrogenation and has been a historically significant method for synthesizing aromatic amines. The Béchamp reduction, which uses iron metal in an acidic medium, is a classic and industrially relevant example. wikipedia.org

4 ArNO₂ + 9 Fe + 4 H₂O → 4 ArNH₂ + 3 Fe₃O₄ wikipedia.org

A key advantage of this process is its cost-effectiveness and the fact that only a catalytic amount of acid is often needed to initiate the reaction. doubtnut.com The ferrous chloride (FeCl₂) formed in the reaction is hydrolyzed, regenerating the hydrochloric acid, which continues to participate in the reaction cycle. doubtnut.com This method is highly chemoselective, reducing the nitro group while leaving other reducible functionalities like carbonyls, esters, and halides intact. tandfonline.com Other metal/acid systems, such as tin (Sn) or zinc (Zn) with HCl, can also be employed for this transformation. wikipedia.orgcommonorganicchemistry.com The use of iron is generally preferred for large-scale production due to economic and environmental considerations, as it avoids the more toxic heavy metal waste associated with tin. doubtnut.com

An alternative synthetic pathway involves the use of halogenated precursors. For example, a method has been developed for preparing 2-amino-4,6-dichloro-5-methylphenol hydrochloride, a structurally related compound. google.com This multi-step process demonstrates how a substituted phenol can be functionalized and transformed into the target aminophenol hydrochloride.

Detailed Research Findings: The synthesis begins with a suitable precursor like 4-chloro-5-methylphenol. The process involves the following key steps:

Sulfonation: The precursor is first sulfonated to introduce a sulfonic acid group at a specific position on the aromatic ring. google.com

Chlorination: The resulting 2-sulfo-4-chloro-5-methylphenol is then chlorinated, adding another chlorine atom to the ring to yield 2-sulfo-4,6-dichloro-5-methylphenol. google.com

Nitration: The sulfonic acid group is subsequently replaced by a nitro group to form 2-nitro-4,6-dichloro-5-methylphenol. google.com

Reduction: The nitro group of this intermediate is then reduced to an amino group. This reduction can be effectively carried out using catalytic hydrogenation with a catalyst like Raney nickel in a solvent such as isopropyl alcohol. prepchem.comgoogle.com

Salt Formation: Finally, the resulting 2-amino-4,6-dichloro-5-methylphenol is treated with concentrated hydrochloric acid to precipitate the desired hydrochloride salt, which is then isolated by filtration. prepchem.comgoogle.com

This pathway highlights the versatility of synthetic strategies, where halogenation and other functional group interconversions are used to build the required molecular architecture before the final reduction and salt formation steps.

The final step in the synthesis is the conversion of the free base, 2-amino-6-methylphenol, into its more stable and often more water-soluble hydrochloride salt. ontosight.ai This is a standard acid-base reaction.

Detailed Research Findings: The procedure typically involves dissolving the synthesized aminophenol in a suitable organic solvent, such as methanol or isopropyl alcohol. google.comchemicalbook.com Hydrochloric acid is then introduced into the solution. This can be done by bubbling anhydrous HCl gas through the solution or by the dropwise addition of concentrated aqueous HCl. google.comchemicalbook.com The reaction causes the protonation of the basic amino group, leading to the formation of the ammonium (B1175870) chloride salt, which is generally insoluble in the organic solvent and precipitates out of the solution.

The resulting crystalline solid is then collected by filtration, washed with a small amount of cold solvent to remove any impurities, and dried under a vacuum to yield the final this compound product. prepchem.comchemicalbook.com Yields for this type of salt formation are often high, frequently around 90% or greater. google.comchemicalbook.com

Reduction of Nitro-Substituted Phenol Precursors

Novel and Green Synthetic Methodologies for this compound

While the established routes are effective, modern synthetic chemistry emphasizes the development of "green" methodologies that are more environmentally benign, safer, and more efficient. nih.gov Although specific research on green synthesis for this compound is not extensively documented, general principles from related transformations can be applied.

Potential Avenues for Green Synthesis:

Aqueous Media: Replacing volatile organic solvents with water is a primary goal of green chemistry. The Béchamp reduction using iron can be performed in water, significantly reducing the environmental impact. tandfonline.com

Recyclable Catalysts: In catalytic hydrogenation, developing robust, easily separable, and recyclable catalysts is a key area of research. Mineral-modulated catalysts or those on magnetic supports offer potential for easier recovery and reuse, reducing waste and cost. nih.gov

Alternative Reducing Agents: Research into alternatives to traditional metal hydrides or dissolving metal systems is ongoing. Sodium borohydride (B1222165) (NaBH₄) in the presence of specific catalysts or sodium hydrosulfite can serve as effective reducing agents under milder conditions. wikipedia.orgnih.gov

Energy Efficiency: The use of alternative energy sources like ultrasound can accelerate reaction rates, particularly in heterogeneous systems like the iron/acid reduction, potentially leading to lower energy consumption and shorter reaction times. tandfonline.com

Catalyst-Free Methods: Some modern approaches aim to eliminate the need for metal catalysts altogether. For instance, reductions using hydrazine (B178648) hydrate (B1144303) can sometimes be employed, although the toxicity of hydrazine itself must be considered. researchgate.net

One-Pot Synthesis Strategies

One potential one-pot strategy is the direct catalytic amination of phenols. organic-chemistry.org This method could theoretically be applied to synthesize 2-Amino-6-methylphenol directly from o-cresol (B1677501). The process often utilizes transition metal catalysts, such as rhodium complexes, which facilitate the difficult keto-enol tautomerization of the phenol ring. organic-chemistry.org This activation allows for a subsequent dehydrative condensation with an amine source, such as ammonia (B1221849) or a protected amine, to form the C-N bond directly, with water as the sole byproduct. organic-chemistry.org

Another potential pathway is reductive amination, which has been studied for various phenolics. mdpi.com This process typically involves the initial hydrogenation of the phenol to a cyclohexanone (B45756) intermediate, followed by a condensation reaction with an amine and subsequent hydrogenation of the resulting imine. mdpi.com Performing this entire sequence in a single reactor would constitute a one-pot synthesis. However, dedicated one-pot methodologies specifically optimized for the production of this compound are not extensively detailed in current literature, making this an area for further research and development.

Regioselective Synthesis of Isomeric Aminophenols

The critical step in synthesizing 2-Amino-6-methylphenol is achieving regioselectivity during the initial electrophilic substitution on the o-cresol precursor. Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, meaning an incoming electrophile like the nitronium ion (NO₂⁺) can add at multiple positions, primarily C4 and C6. vedantu.com The challenge lies in directing the nitration preferentially to the C6 position to form the necessary 2-methyl-6-nitrophenol intermediate.

Research has shown that reaction conditions, particularly the choice of solvent, play a crucial role in determining the ratio of isomeric products. google.com For instance, the nitration of o-cresol in different solvents yields varying proportions of 2-methyl-6-nitrophenol and its isomer, 2-methyl-4-nitrophenol.

| Solvent | Major Product | Yield of 2-methyl-6-nitrophenol | Reference |

|---|---|---|---|

| Glacial Acetic Acid | 2-methyl-6-nitrophenol | 35% | google.com |

| Benzene (B151609) | 2-methyl-4-nitrophenol | 25% (as byproduct) | google.com |

An alternative high-yield method for obtaining the 2-methyl-6-nitrophenol precursor avoids the direct nitration of o-cresol altogether. This process starts with 2-methyl-6-nitroaniline, which is reacted with aqueous sodium hydroxide (B78521) at elevated temperatures (e.g., 170°C for 50 hours). google.com This nucleophilic aromatic substitution of the amino group for a hydroxyl group produces 2-methyl-6-nitrophenol in nearly quantitative yields (approximately 95%). google.com

Once the 2-methyl-6-nitrophenol intermediate is synthesized and isolated, the nitro group is reduced to an amine to form 2-amino-6-methylphenol. This transformation is a standard procedure in organic synthesis and can be accomplished with high efficiency using various reducing agents. wikipedia.org A common and effective method is catalytic hydrogenation, employing catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. google.comwikipedia.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing the reaction conditions for the synthesis, particularly for the catalytic hydrogenation of the 2-methyl-6-nitrophenol intermediate, is essential for maximizing yield and purity while ensuring process safety and cost-effectiveness. Key parameters that are typically optimized include the choice of catalyst, solvent, hydrogen pressure, temperature, and reaction time. acs.orgresearchgate.net The final isolation of the hydrochloride salt also requires controlled pH adjustment.

Detailed studies on the optimization of nitrophenol hydrogenation reveal several key factors. acs.orgekb.egrsc.org The activity of the catalyst is paramount, with platinum and palladium-based catalysts often showing high efficacy. acs.org Solvent polarity can significantly influence the reaction rate, with more polar solvents generally increasing the rate of hydrogenation. acs.org

Based on analogous syntheses of related aminocresol hydrochlorides, specific conditions can be outlined to illustrate the optimization process. googleapis.comgoogle.com

| Parameter | Condition | Effect on Yield/Purity | Reference (Analogy) |

|---|---|---|---|

| Catalyst | Palladium on carbon (e.g., 3-5% Pd) | High catalyst activity and selectivity for nitro group reduction. Catalyst loading affects reaction time. | googleapis.comgoogle.com |

| Temperature | 70-80°C | Balances reaction rate and selectivity. Higher temperatures can increase the rate but may lead to side reactions or catalyst degradation. | googleapis.comgoogle.com |

| Hydrogen Pressure | 50-75 psi | Ensures sufficient hydrogen availability for the reaction. Higher pressures can increase the reaction rate but require specialized equipment. | googleapis.comgoogle.com |

| Reaction Time | 2-3 hours | Sufficient time for complete conversion of the nitro-intermediate. Monitored by techniques like TLC or HPLC. | googleapis.comgoogle.com |

| pH for Isolation | Acidification with conc. HCl | After catalyst filtration, adding concentrated hydrochloric acid to the aqueous filtrate precipitates the product as the hydrochloride salt, facilitating isolation. | googleapis.comgoogle.com |

The process typically involves dissolving the 2-methyl-6-nitrophenol intermediate in a suitable solvent, adding the hydrogenation catalyst, and proceeding with the reaction in a specialized pressure vessel like a Parr apparatus. googleapis.comgoogle.com After the reaction is complete, the solid catalyst is removed by filtration. The resulting filtrate containing the 2-amino-6-methylphenol free base is then treated with concentrated hydrochloric acid. This protonates the amino group, forming the this compound, which is typically less soluble in the reaction medium and precipitates out, allowing for its collection by filtration. googleapis.comgoogle.com Yields for analogous processes after optimization have been reported in the range of 50-70%. googleapis.comgoogle.com

Reaction Mechanisms and Chemical Transformations of 2 Amino 6 Methylphenol Hydrochloride

Electrophilic Substitution Reactions on the Aromatic Ring System

The aromatic ring of 2-Amino-6-methylphenol (B101103) is activated towards electrophilic substitution by the electron-donating effects of the amino (-NH2), hydroxyl (-OH), and methyl (-CH3) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In the case of 2-Amino-6-methylphenol, the positions are influenced by the combined directing effects of these three groups. The hydroxyl and amino groups are strong activating groups, while the methyl group is a weaker activating group.

Considering the positions of the existing substituents, the most likely sites for electrophilic attack are the carbon atoms at positions 4 and 5. The steric hindrance from the methyl group at position 6 may influence the regioselectivity of the substitution, potentially favoring substitution at the less hindered position 4.

Common electrophilic substitution reactions for aminophenols include halogenation, nitration, and sulfonation. For instance, the sulfonation of o-aminophenol can be achieved using fuming sulfuric acid, and subsequent nitration can be carried out with a mixture of sulfuric and nitric acid. Similar conditions would be expected to be applicable to 2-Amino-6-methylphenol, with the substitution pattern being dictated by the directing effects of the functional groups present.

Oxidation Pathways and Formation of Quinone Derivatives

The oxidation of 2-Amino-6-methylphenol hydrochloride can lead to the formation of quinone-like structures. The electrochemical oxidation of o-aminophenol is known to produce phenoxazine (B87303) units. ua.es However, the presence of a methyl group on the aromatic ring can influence the oxidation pathway.

Studies on the oxidation of o-aminophenols with methyl substituents have shown that the final dehydrogenation step to form a phenoxazinone can be hindered. rsc.org This suggests that the oxidation of 2-Amino-6-methylphenol would likely proceed through a two-electron oxidation to form a quinone-imine intermediate. This intermediate could then undergo an intramolecular cyclization, followed by another oxidation step. Due to the presence of the methyl group, the final product is likely to be a dihydrophenoxazinone derivative rather than the fully aromatic phenoxazinone.

Reduction Mechanisms Leading to Analogous Amine Compounds

The reduction of the phenolic hydroxyl group or the aromatic ring of this compound to an analogous amine compound is not a commonly reported transformation under standard laboratory conditions. The catalytic hydrogenation of phenols to cyclohexanols typically requires harsh conditions, such as high pressures and temperatures, and often utilizes rhodium or ruthenium catalysts. Such a reduction of 2-Amino-6-methylphenol would likely lead to a mixture of products, including the corresponding aminomethylcyclohexanol.

A more plausible interpretation of "reduction to analogous amine compounds" could involve the reduction of a derivative of 2-Amino-6-methylphenol. For example, if a nitro group were introduced onto the aromatic ring through electrophilic substitution, this nitro group could be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl). researchgate.netacs.orgmdpi.com This would result in a diaminomethylphenol.

Nucleophilic Reactivity of the Amino and Hydroxyl Moieties

Both the amino and hydroxyl groups of 2-Amino-6-methylphenol possess lone pairs of electrons and can act as nucleophiles. The relative reactivity of these two groups depends on the reaction conditions, particularly the pH. researchgate.net

In neutral or slightly acidic conditions, the amino group is generally more nucleophilic than the hydroxyl group. researchgate.netstackexchange.com Therefore, reactions with electrophiles such as acylating agents (e.g., acetic anhydride) will preferentially occur at the amino group to form an N-acylated product. researchgate.netugm.ac.idscispace.comuctm.edu The steric hindrance from the adjacent methyl group might slightly decrease the nucleophilicity of the amino group compared to an unhindered o-aminophenol.

Under basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion. The phenoxide is a much stronger nucleophile than the neutral amino group, and therefore, reactions with electrophiles like alkyl halides will predominantly occur at the oxygen atom to yield an O-alkylated product. researchgate.net By carefully controlling the reaction conditions, it is possible to achieve selective N-alkylation or O-alkylation of aminophenols.

Comparative Reactivity Studies with Related Aminophenol Isomers

The reactivity of 2-Amino-6-methylphenol can be compared with its parent compound, o-aminophenol, and another common isomer, p-aminophenol. The introduction of a methyl group at the 6-position in 2-Amino-6-methylphenol has both electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group through induction and hyperconjugation. This increases the electron density of the aromatic ring, making 2-Amino-6-methylphenol more reactive towards electrophilic aromatic substitution than o-aminophenol.

Steric Effects: The methyl group adjacent to the amino group introduces steric hindrance. This can affect the accessibility of the amino group to incoming electrophiles or nucleophiles, potentially slowing down reactions at this site compared to the less hindered amino group in o-aminophenol. This steric hindrance can also influence the regioselectivity of electrophilic substitution reactions.

In comparison to p-aminophenol, where the functional groups are para to each other, 2-Amino-6-methylphenol has its activating groups in a more congested arrangement. This can lead to different regiochemical outcomes in substitution reactions. The oxidation of p-aminophenol typically leads to the formation of p-benzoquinoneimine, a different class of compound compared to the cyclized products from o-aminophenols. ua.esresearchgate.net

Studies on Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for the reactions of this compound are not widely available. However, data from related compounds can provide insights into its reactivity.

Kinetic studies on the oxidation of various o-aminophenols catalyzed by cobalt complexes have shown that the rate of reaction is influenced by the substituents on the aromatic ring. rsc.org For example, the catalytic turnover numbers (kcat) for the aerobic oxidation of 2-amino-5-methylphenol (B193566) and 2-amino-4-methylphenol (B1222752) are significantly higher than for the unsubstituted o-aminophenol in some systems, indicating that the electron-donating methyl group can accelerate the oxidation process. rsc.org It is reasonable to assume that the methyl group in 2-Amino-6-methylphenol would have a similar rate-enhancing effect, although steric factors might also play a role.

Table 1: Kinetic Data for the Aerobic Oxidation of Substituted o-Aminophenols Catalyzed by Cobalt(II) Complexes rsc.org The table below is interactive. Click on the headers to sort the data.

| Substrate | Catalyst | kcat (h⁻¹) |

|---|---|---|

| o-Aminophenol | Complex 19 | 47.36 |

| o-Aminophenol | Complex 20 | 47.60 |

| 2-Amino-5-methylphenol | Complex 19 | 74.38 |

| 2-Amino-5-methylphenol | Complex 20 | 77.85 |

| 2-Amino-4-methylphenol | Complex 19 | 71.94 |

Thermodynamic properties such as the standard enthalpies of formation have been computationally and experimentally determined for the basic aminophenol isomers. researchgate.netnist.gov These values provide a fundamental understanding of their relative stabilities.

Table 2: Thermodynamic Properties of Aminophenol Isomers researchgate.netnist.gov The table below is interactive. Click on the headers to sort the data.

| Compound | Standard Molar Enthalpy of Formation (gas, 298.15 K) |

|---|---|

| o-Aminophenol | -69.5 ± 2.0 kJ/mol |

| m-Aminophenol | -72.6 ± 1.8 kJ/mol |

While specific data for 2-Amino-6-methylphenol is not available, the presence of the additional methyl group would be expected to make its enthalpy of formation more negative (more stable) compared to o-aminophenol due to the stabilizing effect of the alkyl group.

Derivatization Chemistry and Analytical Applications of 2 Amino 6 Methylphenol Hydrochloride

Strategies for Functional Group Derivatization of 2-Amino-6-methylphenol (B101103) Hydrochloride

Derivatization of 2-Amino-6-methylphenol hydrochloride can be selectively targeted to its amino or hydroxyl group by choosing appropriate reagents and reaction conditions.

The primary amino group in this compound is a nucleophilic site that readily undergoes derivatization. Acetylation is a common method for protecting or modifying amino groups. mdpi.com This reaction involves the introduction of an acetyl group (CH₃CO-) into the amino functionality, forming an amide linkage.

The acetylation of aminophenols can be achieved using various acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. mdpi.comresearchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A general procedure for the acetylation of an aminophenol involves dissolving the compound in a suitable solvent and adding the acetylating agent, often with cooling, followed by workup to isolate the N-acetylated product. mdpi.com For instance, a study on the chemoselective acetylation of 2-aminophenol (B121084) highlighted the use of immobilized lipase (B570770) for a green and efficient synthesis of N-(2-hydroxyphenyl)acetamide. researchgate.net While this specific method has not been reported for this compound, the principles can be extrapolated.

Table 1: Common Acetylating Agents and Conditions

| Acetylating Agent | Catalyst/Solvent | General Conditions |

| Acetic Anhydride | None (solvent-free) or with a base (e.g., pyridine) | Heating or room temperature |

| Acetyl Chloride | Base (e.g., pyridine, triethylamine) in an inert solvent | Typically at low temperatures (0 °C) |

| Ketene | In an aqueous solution | Heating |

A key challenge in the derivatization of bifunctional molecules like 2-Amino-6-methylphenol is achieving chemoselectivity. To selectively acetylate the amino group while leaving the hydroxyl group intact, specific reaction conditions are necessary. In acidic media, the amino group is protonated, which reduces its nucleophilicity and can favor O-acylation. nih.gov Conversely, in neutral or basic conditions, the amino group is more nucleophilic and is preferentially acylated.

The phenolic hydroxyl group in this compound can also be derivatized to alter its properties. Common derivatization strategies for hydroxyl groups include silylation, acylation, and alkylation.

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.com Silylation increases the volatility of the compound, making it more suitable for gas chromatography (GC) analysis. sigmaaldrich.com TBDMS derivatives are known to be more stable towards hydrolysis than TMS derivatives. sigmaaldrich.com

Acylation of the hydroxyl group can be achieved using acylating agents like acid anhydrides or acyl chlorides under conditions that favor O-acylation. As mentioned earlier, acidic conditions can promote the acylation of the hydroxyl group over the amino group. nih.gov

Alkylation introduces an alkyl group to the hydroxyl functionality, forming an ether. This is typically achieved using alkyl halides in the presence of a base.

Table 2: Common Derivatization Strategies for Phenolic Hydroxyl Groups

| Derivatization Strategy | Common Reagents | Purpose |

| Silylation | BSTFA, MTBSTFA | Increase volatility for GC analysis |

| Acylation | Acetic anhydride, Acetyl chloride | Protection, modification of properties |

| Alkylation | Alkyl halides (e.g., methyl iodide) | Protection, modification of properties |

This compound as a Derivatizing Reagent in Analytical Chemistry

While derivatization is often performed on this compound, the compound itself has the potential to be used as a derivatizing reagent to tag other molecules for analysis. The amino and hydroxyl groups can react with specific functional groups in analytes, thereby improving their chromatographic behavior or detectability.

Derivatizing reagents are designed to react selectively with a particular functional group of an analyte to enhance its analytical signal or chromatographic properties. For instance, reagents containing a fluorophore can be used to derivatize non-fluorescent analytes to enable their detection by fluorescence spectroscopy.

While there is no specific information in the searched literature detailing the use of this compound as a derivatizing reagent, its structure suggests potential applications. For example, it could theoretically be used to derivatize carboxylic acids or other carbonyl-containing compounds through its amino group to form amides, which might then be detected electrochemically due to the phenolic hydroxyl group. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are well-established for the derivatization of amino acids for HPLC-MS analysis, demonstrating the utility of amine-containing reagents. nih.govmdpi.com

In situ derivatization involves carrying out the derivatization reaction directly within the sample matrix or during the analytical process, for example, in the injection port of a gas chromatograph. This approach can simplify sample preparation and reduce analysis time.

Given the reactivity of its functional groups, this compound could potentially be employed in in situ derivatization schemes. For example, in a complex mixture, it could react with specific analytes containing reactive carbonyl groups, making them more amenable to separation and detection. However, the development of such a method would require careful optimization of reaction conditions to ensure complete and reproducible derivatization without interference from the sample matrix.

Mechanistic Insights into Derivatization Processes and Derivative Stability

The mechanisms of derivatization reactions involving this compound are governed by the fundamental principles of organic chemistry.

Acetylation of the amino group proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This is followed by the departure of a leaving group (acetate ion) to form the stable amide product.

Derivatization of the hydroxyl group , such as silylation, also involves nucleophilic attack. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the silicon atom of the silylating reagent. researchgate.net The stability of the resulting derivatives is a critical factor in analytical applications. Silyl ethers, for instance, can be susceptible to hydrolysis, and their stability depends on the steric bulk of the silyl group and the reaction conditions. sigmaaldrich.com TBDMS ethers are generally more stable than TMS ethers. sigmaaldrich.com Amide bonds formed from the acetylation of the amino group are generally stable under neutral and acidic conditions but can be hydrolyzed under strong basic conditions.

The stability of the derivatized product is crucial for obtaining accurate and reproducible analytical results. Factors influencing stability include the nature of the derivative, the pH of the medium, temperature, and exposure to light and air. For instance, the stability of OPA-derivatized amino acids is a known issue that requires careful control of analytical conditions. nih.gov

Despite a comprehensive search for scientific literature, no specific applications of This compound in the development of advanced colorimetric assays for the determination of specific analytes were identified.

The performed searches aimed to find instances where this compound acts as a chromogenic reagent, reacting with an analyte to produce a colored product that can be quantitatively measured. This included looking for its use in derivatization chemistry and analytical method development, particularly focusing on techniques like spectrophotometry and the development of colorimetric sensors.

While the searches yielded general information on colorimetric methods for other aminophenol compounds and various analytical techniques, they did not provide any detailed research findings, examples, or data tables related to the use of this compound for this specific purpose. The available literature primarily discusses its properties in other contexts, such as its use in hair dye formulations and related safety assessments.

Therefore, the section on "Application in Advanced Analytical Assay Development (e.g., colorimetric assays for specific analytes)" cannot be completed at this time due to the lack of available scientific evidence for this particular application.

Coordination Chemistry and Metal Complexation of 2 Amino 6 Methylphenol Hydrochloride

Ligand Design and Coordination Modes of 2-Amino-6-methylphenol (B101103) Hydrochloride with Transition Metal Ions

2-Amino-6-methylphenol hydrochloride possesses two primary donor sites for coordination with transition metal ions: the amino (-NH₂) group and the phenolic hydroxyl (-OH) group. This structural arrangement allows it to function as a bidentate ligand, binding to a metal center through both the nitrogen and oxygen atoms to form a stable chelate ring.

The coordination behavior is significantly influenced by the reaction conditions, particularly the pH. In basic media, the phenolic proton can be removed, allowing the ligand to coordinate as a monoanionic bidentate ligand (O⁻, N). This deprotonation enhances the donor strength of the phenolic oxygen, leading to the formation of stable neutral complexes with divalent metal ions. The methyl group at the 6-position provides steric hindrance that can influence the geometry of the resulting complex and its coordination number.

Common coordination modes observed in related aminophenol-based ligands include:

Mononuclear Complexes: A single metal ion is coordinated by one or more 2-amino-6-methylphenol ligands. The stoichiometry is often 1:1 or 1:2 (metal:ligand), resulting in tetrahedral, square planar, or octahedral geometries, depending on the metal ion and the presence of other co-ligands (e.g., water, chloride).

Dinuclear or Polynuclear Complexes: The phenolate (B1203915) oxygen can act as a bridging ligand between two metal centers, leading to the formation of dimeric or polymeric structures.

The versatility of 2-amino-6-methylphenol as a ligand is further demonstrated in its Schiff base derivatives, where the amino group is condensed with an aldehyde or ketone. These multidentate ligands offer additional coordination sites and have been extensively studied in complexation with transition metals. nih.govresearchgate.net

Synthesis and Structural Characterization of Coordination Complexes

The synthesis of coordination complexes involving this compound typically involves the reaction of the ligand with a suitable transition metal salt in a polar solvent like ethanol (B145695), methanol (B129727), or water. jocpr.comnih.gov The general procedure consists of dissolving the ligand and the metal salt (e.g., MCl₂·nH₂O or M(CH₃COO)₂·nH₂O) in the solvent, followed by heating under reflux. The pH of the solution is often adjusted with a base to facilitate the deprotonation of the phenolic group and promote complex formation. jocpr.com The resulting solid complex can then be isolated by filtration, washed, and dried.

Other important characterization techniques include:

Elemental Analysis: Determines the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. researchgate.net

Molar Conductivity Measurements: Used to determine whether the complex is an electrolyte or non-electrolyte in solution, providing insight into whether anions are part of the coordination sphere or act as counter-ions. researchgate.net

Magnetic Susceptibility Measurements: Provide information about the number of unpaired electrons in the metal center, which helps in determining its oxidation state and coordination geometry. researchgate.net

Table 1: Synthesis and Characterization of a Representative Aminophenol-Metal Complex

| Technique | Observation | Inference |

|---|---|---|

| Synthesis Method | Reaction of the ligand with MnCl₂·4H₂O in methanol. | Formation of a solid product indicating complexation. |

| Single-Crystal X-ray Diffraction | Monoclinic crystal system, P21/c space group. Mn atom is six-coordinate. | Distorted octahedral geometry around the Mn(II) center. researchgate.net |

| Elemental Analysis | C, H, N, and metal percentages match the calculated values for the proposed formula. | Confirms the stoichiometry of the complex (e.g., ML₂Cl₂). researchgate.net |

| Molar Conductance | Low conductivity values in DMF solution. | Indicates a non-electrolytic nature, with chloride ions coordinated to the metal. researchgate.net |

Spectroscopic Investigations of Metal-Ligand Interactions in Solution and Solid States

Spectroscopic methods are indispensable for probing the interaction between 2-Amino-6-methylphenol and metal ions.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, characteristic changes in the vibrational frequencies of the functional groups are observed. A broadening of the band in the 3400-3100 cm⁻¹ region can indicate the involvement of both O-H and N-H groups in coordination. A shift in the C-O stretching frequency (around 1200-1300 cm⁻¹) and the appearance of new bands at lower frequencies (400-600 cm⁻¹) corresponding to M-O and M-N vibrations confirm the coordination of the phenolic oxygen and amino nitrogen to the metal center. nih.govresearchgate.net

UV-Visible Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and the geometry of the coordination sphere. The spectra of the complexes typically show bands corresponding to π → π* and n → π* transitions within the ligand, which may be shifted upon coordination. acs.org For transition metal complexes, additional d-d transition bands appear in the visible region, and their position and intensity are characteristic of the metal ion's d-electron configuration and the ligand field environment (e.g., octahedral or tetrahedral). acs.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the structure of diamagnetic complexes in solution. The chemical shifts of the protons and carbons near the coordination sites are affected by the metal-ligand interaction. The disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum is strong evidence of deprotonation and coordination through the oxygen atom. researchgate.net

Table 2: Spectroscopic Data for a Schiff Base Ligand and its Metal Complexes

| Compound | FT-IR (cm⁻¹) ν(C=N) | UV-Vis (nm) λmax | Key Inference |

|---|---|---|---|

| Ligand (HL) | 1669 | ~250-420 (π → π, n → π) | Baseline spectra of the free ligand. nih.gov |

| Cu(II) Complex | Shifted to lower/higher frequency | Ligand bands + d-d transitions in the visible region | Coordination through the imine nitrogen; specific geometry indicated by d-d bands. nih.gov |

| Zn(II) Complex | Shifted to lower/higher frequency | Ligand bands only (d¹⁰ configuration) | Coordination confirmed by IR shift; no d-d transitions expected for Zn(II). nih.gov |

Electronic Structure and Bonding Analysis in Metal Complexes

The bonding in metal complexes of 2-Amino-6-methylphenol involves the donation of electron pairs from the nitrogen and oxygen donor atoms of the ligand to the vacant orbitals of the transition metal ion, forming coordinate covalent bonds. The ligand acts as a Lewis base, while the metal ion acts as a Lewis acid.

The nature of the metal ion: Its size, charge, and d-electron configuration.

The ligand field strength: 2-Amino-6-methylphenol creates a specific ligand field that splits the metal's d-orbitals, influencing the complex's color, magnetic properties, and reactivity.

Chelate effect: As a bidentate ligand, it forms a stable five-membered chelate ring with the metal ion, which provides enhanced thermodynamic stability compared to coordination with two separate monodentate ligands.

Analysis of the electronic spectra (UV-Vis) can provide experimental insight into the electronic structure, revealing the energies of charge-transfer transitions (ligand-to-metal or metal-to-ligand) and d-d electronic transitions.

Theoretical Studies of Coordination Chemistry (e.g., DFT calculations for complex stability)

Theoretical methods, particularly Density Functional Theory (DFT), have become essential tools for investigating the coordination chemistry of ligands like 2-Amino-6-methylphenol. researchgate.net These computational studies complement experimental data and provide deeper insights into various aspects of metal complexes.

Key applications of DFT in this context include:

Geometry Optimization: DFT calculations can predict the most stable three-dimensional structure of a complex, providing theoretical values for bond lengths and angles that can be compared with experimental results from X-ray crystallography. researchgate.net

Stability Analysis: The binding energy between the metal ion and the ligand can be calculated to assess the thermodynamic stability of the complex. This allows for a comparison of the relative stabilities of different possible isomers or coordination modes.

Electronic Property Calculation: DFT is used to compute the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). researchgate.net The HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and electronic excitation properties of the complex.

Spectroscopic Prediction: Theoretical calculations can simulate IR and UV-Vis spectra. researchgate.net Comparing these simulated spectra with experimental ones can help in assigning vibrational modes and electronic transitions, thus aiding in structural elucidation. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the charge distribution within the complex, identifying electron-rich and electron-deficient regions that are relevant for intermolecular interactions and reactivity. researchgate.net

Commonly, calculations are performed using functionals like B3LYP in conjunction with basis sets such as 6-31G(d) or larger for more accurate results. researchgate.net

Exploration of Coordination Complex Applications in Catalysis and Material Science

While specific applications for complexes of this compound are not extensively documented, the broader class of aminophenol and Schiff base metal complexes has shown significant potential in various fields.

Catalysis: Transition metal complexes are widely used as catalysts due to their ability to exist in multiple oxidation states and coordinate with substrates. Complexes derived from aminophenol-type ligands have been investigated for their catalytic activity in various organic reactions, such as:

Oxidation Reactions: They can act as catalysts for the oxidation of alcohols, phenols, and other organic substrates.

Polymerization: Some complexes can serve as initiators or catalysts in ring-opening polymerization reactions.

Coupling Reactions: They may be employed in carbon-carbon bond-forming reactions.

The design of the ligand is crucial, as modifications to the steric and electronic properties of the 2-amino-6-methylphenol backbone can tune the catalytic activity and selectivity of the metal center. researchgate.net

Material Science: The ability of these ligands to form stable complexes and self-assemble into ordered structures makes them attractive for material science applications.

Polymeric Materials: The bifunctional nature of the ligand allows it to be incorporated into coordination polymers. These materials can have interesting magnetic, optical, or porous properties.

Functional Coatings: Phenolic resins, a related class of materials, are known for their thermal stability and are used in coatings and adhesives. wikipedia.org Metal complexes could be incorporated to create functional materials with enhanced properties.

Molecular Magnets: Polynuclear complexes involving bridging phenoxide ligands and paramagnetic metal ions can lead to materials with interesting magnetic behaviors.

The exploration of these applications for complexes of this compound represents a promising area for future research.

Catalytic Applications of 2 Amino 6 Methylphenol Hydrochloride and Its Derivatives

Role as an Organic Catalyst in Acid-Base Catalyzed Reactions

Detailed research findings specifically documenting the role of 2-Amino-6-methylphenol (B101103) hydrochloride as a standalone organic catalyst in acid-base catalyzed reactions are not extensively available in the current scientific literature. In principle, its amphoteric nature, stemming from the phenolic hydroxyl and the amino groups, allows it to act as either a Brønsted acid or base. This characteristic is fundamental to its potential utility in reactions that are sensitive to proton transfer, such as tautomerizations or condensation reactions. However, specific studies detailing its efficacy, substrate scope, and performance in comparison to other organocatalysts for these types of reactions have not been prominently reported.

Facilitation of Diverse Organic Synthesis Reactions (e.g., amidation, esterification)

The direct catalytic amidation of carboxylic acids and the esterification of amino acids are crucial reactions in synthetic chemistry. While methods for these transformations exist, they often require protecting groups or harsh reaction conditions. The development of direct amidation and esterification reactions is an ongoing area of research.

Although specific studies detailing the use of 2-Amino-6-methylphenol hydrochloride as a catalyst for amidation and esterification are not readily found, the broader class of aminophenol and amino acid derivatives has been explored in related contexts. For instance, direct amidation of unprotected amino acids has been achieved using Lewis acid catalysts, which highlights the challenges of controlling reactivity in molecules with multiple functional groups. nih.gov The synthesis of α-amino acid phenolic ester derivatives has also been investigated, primarily for their biological activity rather than their catalytic properties. nih.gov The general challenge in these reactions is the potential for self-condensation or other side reactions, which a catalyst would need to selectively overcome.

Applications as a Ligand in Metal-Catalyzed Organic Transformations

The most significant catalytic applications of aminophenol derivatives, including structures related to 2-Amino-6-methylphenol, are found in their use as ligands for transition metal complexes. The ability of the amino and hydroxyl groups to chelate to a metal center creates stable and catalytically active species. These metal-ligand complexes are pivotal in a wide range of organic transformations. derpharmachemica.comresearchgate.net

o-Aminophenol-based ligands can stabilize various metal ions and influence their electronic properties, which in turn dictates the catalytic activity. derpharmachemica.com These ligands are considered "non-innocent" because they can exist in different redox states, actively participating in the catalytic cycle beyond simply acting as a spectator scaffold. derpharmachemica.com Metal complexes featuring aminophenol-type ligands have been successfully employed in various catalytic reactions, as illustrated in the table below.

| Metal Center | Ligand Type | Catalytic Transformation | Reference |

|---|---|---|---|

| Copper(II) | Schiff base (N3 donor) | Aerobic oxidation of 2-aminophenol (B121084) | rsc.org |

| Manganese(III) | Schiff base (tetradentate) | Aerobic oxidation of 2-aminophenol and 3,5-di-tert-butylcatechol; Oxidation of styrene | nih.gov |

| Copper(II) / Nickel(II) | Salen complexes | Asymmetric alkylation of amino acid enolates | nih.gov |

| Zinc | ProPhenol ligands | Asymmetric aldol (B89426) reaction of glycinate (B8599266) Schiff bases | acs.org |

These examples demonstrate the versatility of aminophenol-derived ligands in promoting oxidation and carbon-carbon bond-forming reactions. The specific substituents on the aminophenol ring, such as the methyl group in 2-Amino-6-methylphenol, can be used to fine-tune the steric and electronic environment of the metal catalyst, thereby influencing its activity and selectivity.

Mechanistic Studies of Catalytic Cycles and Turnover Frequencies

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For metal complexes with aminophenol-based ligands, mechanistic studies often focus on the role of the ligand in the catalytic cycle.

In the aerobic oxidation of o-aminophenols catalyzed by copper(II) complexes, for example, a plausible reaction pathway involves the coordination of the aminophenol substrate to the metal center. rsc.orgrsc.org This is followed by an intramolecular electron transfer, leading to the generation of a substrate radical and a reduced metal center (e.g., Cu(I)). This reduced metal species is then capable of activating molecular oxygen, which continues the catalytic cycle. rsc.org

Kinetic studies provide quantitative insight into the efficiency of these catalysts. For a series of mononuclear copper(II) complexes in the oxidation of o-aminophenol to 2-aminophenoxazine-3-one, the catalytic efficiency has been quantified. rsc.org

| Catalyst (Copper(II) Complex) | Kcat/KM (M-1s-1) | Reference |

|---|---|---|

| Complex 55 | 12 | rsc.org |

| Complex 56 | 16 | rsc.org |

| Complex 57 | 44 | rsc.org |

Kcat/KM is a measure of the catalytic efficiency of the enzyme or catalyst.

Computational Chemistry and Theoretical Studies of 2 Amino 6 Methylphenol Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods have been successfully applied to phenolic compounds to understand their chemical characteristics. For molecules structurally related to 2-Amino-6-methylphenol (B101103), DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to optimize molecular geometries and predict various parameters. nih.gov

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant indicator of chemical stability. A larger energy gap implies higher stability and lower reactivity. For similar phenolic structures, the HOMO is typically localized over the phenol (B47542) ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed across the aromatic system.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. The different colors on the MEP surface represent different electrostatic potential values. Red regions indicate negative potential, associated with high electron density and susceptibility to electrophilic attack, often found around electronegative atoms like oxygen. Blue regions signify positive potential, indicating electron-deficient areas prone to nucleophilic attack. For phenolic compounds, the region around the hydroxyl oxygen atom typically shows a negative potential.

A hypothetical MEP analysis for 2-Amino-6-methylphenol would likely show negative potential around the oxygen and nitrogen atoms, making them susceptible to electrophilic attack, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Prediction of Spectroscopic Parameters

DFT calculations can be employed to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical calculations of vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) are commonly performed. For instance, in studies of related Schiff base compounds derived from substituted phenols, DFT has been used to calculate vibrational frequencies, which show good agreement with experimental FT-IR spectra after appropriate scaling.

Evaluation of Chemical Reactivity Descriptors

Global reactivity descriptors derived from the energies of the frontier molecular orbitals provide quantitative measures of a molecule's reactivity. fda.gov These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters are calculated using the following equations:

I = -EHOMO

A = -ELUMO

χ = (I + A) / 2

η = (I - A) / 2

ω = χ2 / (2η)

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 3.0 to 4.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 3.0 |

| Global Electrophilicity Index (ω) | χ2 / (2η) | 1.5 to 3.0 |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular dynamics simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed insights into intermolecular interactions, such as those involved in adsorption mechanisms or binding to a biological target. jk-sci.com For instance, MD simulations have been used to study the interaction modes and binding free energies of inhibitors with enzymes. nih.gov

In the context of this compound, MD simulations could be employed to understand its behavior in different solvent environments or its interaction with surfaces. For example, simulations could model the adsorption of the molecule onto a metallic or polymeric surface, elucidating the key intermolecular forces (e.g., hydrogen bonding, van der Waals interactions, electrostatic interactions) that govern the adsorption process. The trajectories obtained from MD simulations can be analyzed to determine binding affinities, conformational changes, and the stability of the resulting complex.

Structure-Activity Relationship (SAR) Modeling for Targeted Chemical Properties

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity or a specific chemical property. chemscene.com These models are valuable in medicinal chemistry and materials science for designing new compounds with desired properties. For phenolic compounds, SAR studies have been conducted to understand how different substituents on the phenol ring affect their properties, such as their antioxidant or inhibitory activities. nih.gov

For 2-Amino-6-methylphenol, SAR studies could be developed to explore how modifications to its structure (e.g., changing the position or nature of the substituents) would affect a particular property. For example, a quantitative structure-activity relationship (QSAR) model could be built to predict the anti-ferroptotic activity of a series of 2-amino-6-methylphenol derivatives. nih.gov Such models typically use molecular descriptors (e.g., topological, electronic, and steric parameters) to build a mathematical relationship with the observed activity.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction pathways. DFT calculations are commonly used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This approach can help to understand the feasibility of a proposed mechanism and to predict reaction kinetics.

For this compound, computational methods could be used to investigate various reactions, such as its oxidation, polymerization, or its role as a precursor in the synthesis of other compounds. By calculating the activation energies for different possible reaction steps, the most likely reaction mechanism can be determined. These computational discoveries of reaction mechanisms are becoming increasingly important in understanding and optimizing chemical processes. rsc.org

Role in Organic Synthesis and Material Science Research

2-Amino-6-methylphenol (B101103) Hydrochloride as a Key Building Block for Complex Organic Scaffolds

2-Amino-6-methylphenol hydrochloride is a crucial starting material for the synthesis of complex heterocyclic compounds. The ortho-disposition of the amino and hydroxyl groups makes it an ideal precursor for the formation of benzoxazoles, a class of heterocyclic compounds with significant biological activities and applications in medicinal chemistry and materials science. acs.orgrsc.orgorganic-chemistry.orgnih.govnih.gov The synthesis of 2-substituted benzoxazoles can be achieved through condensation reactions of 2-aminophenols with various reagents such as aldehydes, carboxylic acids, amides, and β-diketones. organic-chemistry.orgnih.gov These reactions often proceed via an initial formation of a Schiff base or an amide, followed by an intramolecular cyclization to yield the benzoxazole (B165842) ring system. The methyl group at the 6-position of the phenol (B47542) ring can influence the reactivity and properties of the resulting benzoxazole derivatives.

Table 1: Examples of Benzoxazole Synthesis from 2-Aminophenols

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminophenol (B121084) | β-Diketone | TsOH·H₂O, CuI, CH₃CN, 80°C | 2-Substituted benzoxazole | organic-chemistry.org |

| 2-Aminophenol | Tertiary amide | Tf₂O, 2-Fluoropyridine, DCM | 2-Substituted benzoxazole | nih.gov |

| 2-Aminophenol | DMF derivative | Imidazolium chloride, 140°C | 2-Substituted benzoxazole | nih.gov |

| 2-Aminophenol | Alkynone | Copper catalyst | Functionalized benzoxazole | rsc.org |

Intermediate in the Synthesis of Specialized Organic Compounds (e.g., cyan couplers)

In the field of color photography, cyan dyes are typically formed by the reaction of an oxidized color developing agent with a cyan dye-forming coupler. google.comepo.orgepo.org These couplers are often phenol or naphthol derivatives. While direct evidence of this compound's use is not explicitly detailed in the provided search results, its phenolic structure suggests its potential as an intermediate in the synthesis of such couplers. The amino and methyl groups could be modified to introduce specific functionalities that influence the properties of the resulting cyan dye, such as its hue, stability, and solubility. The general structure of cyan couplers often involves a phenolic backbone with various substituents that can be introduced through multi-step synthetic pathways, where an aminophenol derivative could serve as a key intermediate. google.comepo.org

Research in Dyes and Pigments Chemistry (e.g., as an intermediate for azo dyes)

Azo dyes represent the largest class of commercial organic colorants, characterized by the presence of one or more azo groups (-N=N-). cuhk.edu.hkscialert.netresearchgate.netresearchgate.netuobaghdad.edu.iq The synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate, such as a phenol or an aniline (B41778). This compound, containing a primary amino group, can be diazotized to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds to produce a wide range of azo dyes. The presence of the hydroxyl and methyl groups on the phenol ring can modulate the color and fastness properties of the resulting dyes. The synthesis of dis-azo dyes from p-aminophenol has been reported, highlighting the utility of aminophenols in creating complex dye structures. scialert.netresearchgate.netiiste.org

General Scheme for Azo Dye Synthesis:

Diazotization: An aromatic amine (like 2-Amino-6-methylphenol) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures to form a diazonium salt.

Coupling: The diazonium salt is then reacted with a coupling component (e.g., another phenol or an aromatic amine) to form the azo dye.

Investigation in Polymer Chemistry (e.g., as a stabilizer in polymer formulations)

Phenolic compounds are widely used as antioxidants and stabilizers in polymer formulations to prevent degradation caused by heat, light, and oxidation. vinatiorganics.comnih.govresearchgate.netadeka-pa.euspecialchem.com These compounds act as radical scavengers, interrupting the chain reactions that lead to polymer degradation. The phenolic hydroxyl group is key to this activity. 2-Amino-6-methylphenol, with its phenolic structure, has the potential to function as a stabilizer. The presence of the amino and methyl groups can further influence its antioxidant activity and compatibility with different polymer matrices. Sterically hindered phenols are particularly effective, and while 2-amino-6-methylphenol is not heavily hindered, its derivatives could be synthesized to enhance this property. The efficiency of phenolic antioxidants often increases when used in combination with other stabilizers like phosphites and thioethers. adeka-pa.eu

Development of Novel Functional Derivatives for Material Applications

The functional groups present in this compound make it an excellent candidate for the synthesis of novel functional derivatives with tailored properties for various material applications. For instance, derivatives of 2-amino-5-methylphenol (B193566) have been synthesized and shown to possess antibacterial activity. globalresearchonline.net The amino group can be acylated, alkylated, or used in the formation of Schiff bases, while the hydroxyl group can be etherified or esterified. These modifications can lead to the development of new materials with applications in areas such as:

Biologically active compounds: Synthesis of derivatives with potential pharmaceutical applications. globalresearchonline.net

Functional polymers: Incorporation into polymer backbones to impart specific properties like thermal stability, conductivity, or biological activity.

Liquid crystals: Design of molecules with mesogenic properties.

Exploration in Biological Chemistry (e.g., ligand design for biological targets)

Recent research has highlighted the potential of 2-amino-6-methylphenol derivatives in the field of biological chemistry. A study published in 2024 identified derivatives of 2-amino-6-methylphenol as potent inhibitors of ferroptosis, a form of programmed cell death. nih.gov These compounds were found to effectively prevent the accumulation of lipid peroxides in living cells and showed protective effects in a mouse model of kidney ischemia-reperfusion injury. nih.gov The ortho-hydroxyl-amino moiety was identified as a novel scaffold for ferroptosis inhibitors. nih.gov This discovery opens up avenues for designing new ligands based on the 2-amino-6-methylphenol scaffold to target specific biological pathways involved in diseases like neurodegenerative disorders and inflammatory conditions. nih.gov

Table 2: Biological Activity of 2-Amino-6-methylphenol Derivatives

| Compound Class | Biological Target/Activity | Therapeutic Potential | Reference |

|---|---|---|---|

| 2-amino-6-methylphenol derivatives | Lipid peroxidation (inhibition of ferroptosis) | Neurodegenerative disorders, organ ischemia-reperfusion injury, inflammatory conditions | nih.gov |

Investigation of Material Science for Biomedical Applications (e.g., drug delivery systems via polymer networks)

Polymers play a crucial role in the development of drug delivery systems, enabling controlled and targeted release of therapeutic agents. nih.govnih.govresearchgate.netresearchgate.netsigmaaldrich.com The functional groups of this compound offer possibilities for its incorporation into polymer networks for biomedical applications. The amino and hydroxyl groups can be used as points of attachment for polymer chains or for cross-linking, leading to the formation of hydrogels or other polymer matrices. These polymer networks could be designed to be biodegradable and biocompatible, making them suitable for encapsulating and releasing drugs in a controlled manner. While direct application of polymers derived from this compound in drug delivery is an area for further research, the principles of polymer-based drug delivery suggest its potential in this field. nih.govnih.gov For example, poly(amino acid)s and other polyamide polymers are extensively used in drug delivery. nih.gov

Advanced Analytical Characterization Techniques for 2 Amino 6 Methylphenol Hydrochloride

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Amino-6-methylphenol (B101103) hydrochloride by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups present in the 2-Amino-6-methylphenol hydrochloride molecule. The hydrochloride salt form significantly influences the vibrational modes of the amino group, which exists as an ammonium (B1175870) salt (-NH₃⁺).

In the IR spectrum, the O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary ammonium group (-NH₃⁺) are expected to be observed as a broad, complex series of bands between 2800 and 3200 cm⁻¹, which may overlap with C-H stretching bands. Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the methyl (CH₃) group are anticipated around 2960 cm⁻¹ and 2870 cm⁻¹, respectively.

The "fingerprint region" below 1600 cm⁻¹ contains a wealth of structural information. Aromatic C=C ring stretching vibrations are expected to produce sharp bands around 1600 cm⁻¹ and 1450 cm⁻¹. The N-H bending (scissoring) vibration of the ammonium group gives rise to a characteristic band in the 1500-1600 cm⁻¹ range. The in-plane O-H bending vibration is typically found near 1350 cm⁻¹, while the C-O stretching vibration should appear as a strong band between 1200 and 1260 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, often produce strong Raman signals. The symmetric C-H stretching of the methyl group is also typically Raman active.

Table 1: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (Broad) | Weak |

| Ammonium N-H | Stretching | 2800-3200 (Broad, Complex) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Methyl C-H | Asymmetric/Symmetric Stretching | ~2960 / ~2870 | Strong |

| Aromatic C=C | Ring Stretching | ~1600, ~1450 | Strong |

| Ammonium N-H | Bending (Scissoring) | 1500-1600 | Medium |

| Phenolic O-H | In-plane Bending | ~1350 | Weak |

| Phenolic C-O | Stretching | 1200-1260 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, analysis in a suitable deuterated solvent like DMSO-d₆ provides distinct signals for each unique proton and carbon atom.

In the ¹H-NMR spectrum, the aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. Due to the ortho and para directing effects of the -OH and -NH₂ groups, these protons will exhibit characteristic splitting patterns (e.g., doublets, triplets) and chemical shifts, typically in the range of 6.5-7.5 ppm. The methyl group (-CH₃) protons would appear as a sharp singlet further upfield, likely between 2.0 and 2.5 ppm. The protons of the phenolic hydroxyl (-OH) and the ammonium (-NH₃⁺) groups are exchangeable and will appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature. The ammonium protons are expected to be significantly downfield due to the positive charge.

The ¹³C-NMR spectrum provides information on the carbon skeleton. The seven unique carbon atoms of the molecule will give rise to seven distinct signals. The carbon atom bearing the hydroxyl group (C-O) is expected to be the most downfield among the aromatic carbons, likely in the 150-160 ppm range. The carbon attached to the amino group (C-N) will also be downfield. The remaining four aromatic carbons will resonate in the typical aromatic region of 110-140 ppm. The methyl carbon (-CH₃) will appear as a signal at high field, typically between 15 and 25 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 (m) | 110 - 140 |

| Methyl CH₃ | 2.0 - 2.5 (s) | 15 - 25 |

| Phenolic OH | Variable, broad (s) | - |

| Ammonium NH₃⁺ | Variable, broad (s) | - |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-NH₃⁺ | - | 135 - 145 |

| Aromatic C-CH₃ | - | 120 - 130 |

s = singlet, m = multiplet

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. Phenolic compounds typically exhibit two primary absorption bands in the UV region, arising from π→π* transitions of the benzene ring. For 2-aminophenol (B121084) isomers, these bands are generally observed around 230-240 nm and 270-290 nm in a polar solvent like methanol (B129727) or water. epfl.ch

For this compound, the protonation of the amino group to form the anilinium ion (-NH₃⁺) is expected to cause a hypsochromic (blue) shift in the absorption maxima compared to the free base. This is because the -NH₃⁺ group is less effective at donating electron density to the aromatic ring than the -NH₂ group, thus increasing the energy required for the π→π* transition. The expected absorption maxima would therefore be slightly lower than those of the free aminophenol.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max 1 (nm) | Predicted λ_max 2 (nm) | Electronic Transition |

|---|---|---|---|

| Methanol/Water | ~230 | ~275 | π→π* |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of polar aromatic compounds like aminophenols. A method for separating aminophenol isomers has been developed using a mixed-mode stationary phase combining C18 and strong cation exchange (SCX) properties. nih.govrsc.org For this compound, a standard C18 column would also be effective.

A typical method would involve a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like methanol or acetonitrile. rsc.org Adjusting the pH of the mobile phase is crucial for controlling the retention and peak shape of the ionizable analyte. Detection is typically performed using a UV detector set at one of the compound's absorption maxima, such as ~275 nm. The retention time would be specific to the exact conditions used.

Table 4: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 25mM Phosphate Buffer (pH 3.0) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of this compound by GC is not feasible due to its low volatility and high polarity, stemming from the hydroxyl and ammonium functional groups. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.

Silylation is a widely used derivatization technique for compounds containing active hydrogens. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active protons on both the phenolic -OH and the amino -NH₂ group (after neutralization of the hydrochloride) with nonpolar trimethylsilyl (B98337) (TMS) groups. researchgate.net

The resulting di-TMS derivative is sufficiently volatile for GC analysis. The separation would be performed on a low- to mid-polarity capillary column, such as a 5% phenyl-polysiloxane (DB-5 or equivalent). The mass spectrometer, typically operating in electron ionization (EI) mode, would then fragment the derivatized molecule, producing a characteristic mass spectrum.

The mass spectrum of the di-TMS derivative of 2-Amino-6-methylphenol is expected to show a molecular ion (M⁺) peak. Key fragmentation pathways for silylated phenols and anilines include the loss of a methyl group (-CH₃, M-15) from a TMS group, which is a very common and often results in the base peak. Another characteristic fragment would be the trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73.

Table 5: Predicted GC-MS Data for the di-TMS Derivative of 2-Amino-6-methylphenol

| Parameter | Description |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS, or MSTFA |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |